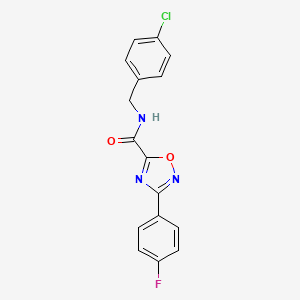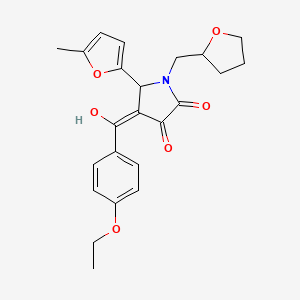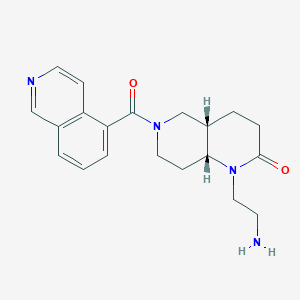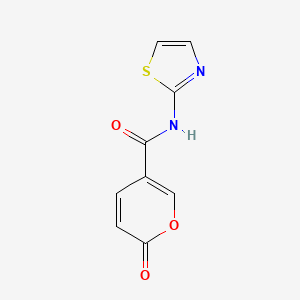![molecular formula C19H23N3O4S B5294516 N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPS belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide is not fully understood. However, it is believed that N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has several advantages for lab experiments. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further study. However, there are also limitations to the use of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide in lab experiments. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. One area of interest is the development of novel N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases, warrants further investigation. The mechanism of action of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide also requires further study to fully understand its biological effects. Finally, the use of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide in combination with other drugs or therapies may enhance its therapeutic potential and should be explored further.
Métodos De Síntesis
The synthesis of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide involves the reaction of 4-aminobenzenesulfonamide with 2-methoxyaniline in the presence of sodium hydride. This reaction produces the intermediate compound, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-2-methoxyaniline, which is then reacted with piperidine-1-carboxylic acid to yield N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activity in preclinical studies. Additionally, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-8-4-3-7-17(18)21-27(24,25)16-11-9-15(10-12-16)20-19(23)22-13-5-2-6-14-22/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKQKCYYYTRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![N-(2-methoxyethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294454.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5294489.png)
amine hydrochloride](/img/structure/B5294495.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)



![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)